molecular formula C21H23F3O6S B12722988 Seladelpar sulfoxide CAS No. 851529-42-5

Seladelpar sulfoxide

Katalognummer: B12722988
CAS-Nummer: 851529-42-5
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: NIFQJGGFYUGBGD-WYXXSATOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Seladelpar sulfoxide is a high-purity chemical reference standard offered for research purposes. It is an oxidative metabolite of Seladelpar, a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist approved for the treatment of primary biliary cholangitis (PBC) . Activation of PPARδ by the parent compound is known to regulate key metabolic and liver disease pathways, including the suppression of bile acid synthesis via CYP7A1 downregulation, reduction of inflammatory cytokines, and inhibition of hepatic stellate cell activation . Researchers can utilize Seladelpar sulfoxide as an analytical standard in metabolism and pharmacokinetic studies, for impurity profiling, or to investigate the biochemical pathways and stability of Seladelpar. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

851529-42-5

Molekularformel

C21H23F3O6S

Molekulargewicht

460.5 g/mol

IUPAC-Name

2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfinyl-2-methylphenoxy]acetic acid

InChI

InChI=1S/C21H23F3O6S/c1-3-28-17(11-29-16-6-4-15(5-7-16)21(22,23)24)13-31(27)18-8-9-19(14(2)10-18)30-12-20(25)26/h4-10,17H,3,11-13H2,1-2H3,(H,25,26)/t17-,31?/m1/s1

InChI-Schlüssel

NIFQJGGFYUGBGD-WYXXSATOSA-N

Isomerische SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CS(=O)C2=CC(=C(C=C2)OCC(=O)O)C

Kanonische SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CS(=O)C2=CC(=C(C=C2)OCC(=O)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Seladelpar sulfoxide is synthesized through the oxidation of seladelpar. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone.

Industrial Production Methods

In an industrial setting, the production of seladelpar sulfoxide follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

Seladelpar sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert seladelpar sulfoxide to seladelpar sulfone.

    Reduction: Seladelpar sulfoxide can be reduced back to seladelpar using reducing agents like sodium borohydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane; low temperatures.

    Reduction: Sodium borohydride; solvents like ethanol or methanol; ambient temperature.

    Substitution: Nucleophiles such as thiols or amines; solvents like acetonitrile; moderate temperatures.

Major Products Formed

    Oxidation: Seladelpar sulfone.

    Reduction: Seladelpar.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Seladelpar sulfoxide has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving the oxidation and reduction of sulfoxides.

    Biology: Investigated for its role in the metabolism of seladelpar and its effects on cellular pathways.

    Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects in liver diseases.

    Industry: Utilized in the development of analytical methods for the detection and quantification of sulfoxides in pharmaceutical formulations.

Wirkmechanismus

Seladelpar sulfoxide exerts its effects by activating the peroxisome proliferator-activated receptor delta (PPAR-delta). This activation leads to the regulation of genes involved in bile acid synthesis, lipid metabolism, and inflammation. The primary molecular target is the PPAR-delta receptor, which forms a dimer with the retinoid X receptor (RXR) to modulate gene transcription. This pathway results in the downregulation of bile acid synthesis and the reduction of inflammation in the liver.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences :

  • Seladelpar sulfoxide : A complex aryl sulfoxide metabolite derived from a PPARδ agonist. Its structure includes a sulfoxide group (-S=O) embedded within a larger pharmacologically active parent molecule .
  • DMSO: A simple, small-molecule sulfoxide ((CH₃)₂SO) widely used as a polar aprotic solvent.

Other Pharmacological Sulfoxides

Esomeprazole’s sulfoxide group is central to its activity, unlike seladelpar sulfoxide’s inertness .

Data Tables

Table 1: Structural and Functional Comparison

Property Seladelpar Sulfoxide Dimethyl Sulfoxide (DMSO) Synthetic Sulfoxides
Molecular Formula C₂₃H₂₃ClN₂O₃S (example) (CH₃)₂SO Variable (e.g., Ar-S(=O)-R)
Pharmacological Role Inactive metabolite Solvent/penetration enhancer Chiral catalysts/reagents
Key Applications Biomarker in PK studies Industrial/medical solvent Asymmetric synthesis
Safety Concerns None reported Skin irritation, odor Reaction-specific hazards
Metabolic Pathway CYP2C9-mediated oxidation Hepatic → dimethyl sulfide Not applicable
References

Table 2: Pharmacokinetic Parameters of Seladelpar and Metabolites

Parameter Seladelpar Seladelpar Sulfoxide (M1) Desethyl-seladelpar (M2)
AUC ratio (M/P) 1.00 0.36 2.32
Tmax (hours) 4 10 4
Pharmacological Activity Yes No No
References

Q & A

Basic Research Questions

Q. How can seladelpar sulfoxide be reliably identified and quantified in metabolic studies?

  • Methodological Approach : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards to enhance specificity. Validate assays for linearity, precision, accuracy, and limits of detection/quantification (LOQ/LOD) per FDA guidelines. Include metabolite-specific ion transitions (e.g., m/z ratios for seladelpar sulfoxide [M1] and its isomers) to avoid cross-reactivity .
  • Sample Preparation : Employ protein precipitation or solid-phase extraction (SPE) to isolate metabolites from plasma or hepatic microsomal incubations. Include quality controls (QCs) to monitor batch variability .

Q. What analytical methods are optimal for characterizing seladelpar sulfoxide’s pharmacokinetic (PK) profile?

  • Non-Compartmental Analysis (NCA) : Calculate AUC, Cmax, Tmax, and half-life (t1/2) using sparse sampling in preclinical models (e.g., rodents, primates). Compare metabolite-to-parent ratios (e.g., M1/seladelpar AUC ratio: 0.36) to assess metabolic stability .
  • Compartmental Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict hepatic clearance and CYP2C9-mediated metabolism, validated against in vitro microsomal data .

Q. What role do CYP enzymes play in seladelpar sulfoxide formation?

  • In Vitro Studies : Incubate seladelpar with recombinant CYP isoforms (e.g., CYP2C9, CYP2C8, CYP3A4) and human liver microsomes (HLM). Quantify metabolite formation rates using LC-MS/MS. Use chemical inhibitors (e.g., sulfaphenazole for CYP2C9) to confirm enzyme contributions .
  • Kinetic Parameters : Calculate Km and Vmax for CYP2C9-mediated sulfoxidation to predict interpatient variability due to genetic polymorphisms (e.g., CYP2C9*2/*3 alleles) .

Advanced Research Questions

Q. How can experimental designs address seladelpar sulfoxide’s lack of pharmacological activity in efficacy studies?

  • Endpoint Selection : In Phase 2/3 trials (e.g., CB8025-21629), prioritize primary endpoints like alkaline phosphatase (AP) reduction rather than metabolite activity. Use dose-escalation protocols (e.g., 5 mg → 10 mg) to correlate seladelpar exposure with AP normalization .
  • Safety Monitoring : Incorporate adaptive designs to detect transaminase elevations (e.g., ALT >3× ULN) early. Predefine stopping rules based on safety data from Phase 1 studies (e.g., 147 healthy subjects with no SAEs) .

Q. How to resolve contradictions in seladelpar sulfoxide’s safety data across preclinical and clinical studies?

  • Meta-Analysis : Pool data from Phase 1–3 trials (e.g., CB8025-31735) to assess dose-dependent hepatotoxicity (e.g., ALT elevations at 50–200 mg vs. safety at ≤10 mg). Stratify by patient subgroups (e.g., UDCA non-responders) .
  • Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects of seladelpar sulfoxide in human hepatocytes. Compare with in vivo findings to validate translational relevance .

Q. What in vitro models best predict seladelpar sulfoxide’s potential for drug-drug interactions (DDIs)?

  • Hepatocyte Co-Cultures : Test seladelpar with CYP2C9 inhibitors (e.g., fluconazole) or inducers (e.g., rifampicin) to quantify changes in metabolite formation. Use sandwich-cultured human hepatocytes (SCHH) to model biliary excretion .
  • Static vs. Dynamic Models : Compare static (e.g., [I]/Ki ratios) and dynamic (e.g., PBPK) DDI predictions against clinical PK data to refine risk assessments .

Methodological Considerations

  • Data Integrity : Organize raw LC-MS/MS files, PK parameters, and safety datasets in FAIR-compliant repositories (e.g., ClinicalTrials.gov ) for reproducibility .
  • Statistical Power : For Phase 3 trials, calculate sample sizes using AP reduction as the primary endpoint (e.g., 45% reduction at 10 mg vs. placebo, α=0.05, power=90%) .
  • Controlled Vocabularies : Use standardized terms (e.g., MedDRA for adverse events) to harmonize safety reporting across studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.